molecular formula C19H21N3O4S2 B2504527 (E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate CAS No. 854002-34-9

(E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate

Cat. No. B2504527
CAS RN: 854002-34-9
M. Wt: 419.51
InChI Key: WQDKGZQIRXZRTR-NTCAYCPXSA-N
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Description

(E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

This compound is involved in the synthesis of hybrid molecules with significant biological activities. For example, compounds containing thioxothiazolidin structures have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some derivatives exhibited notable antimicrobial activity against test microorganisms, with a few showing antiurease and antilipase activities, suggesting potential applications in treating infections and metabolic disorders (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives synthesized from amines containing various moieties demonstrated significant anticancer and antiangiogenic effects in a mouse model. These compounds reduced tumor volume and cell number while increasing the life span of tumor-bearing mice. Their ability to inhibit tumor angiogenesis and cell proliferation indicates potential for anticancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

Antimicrobial Applications

Several studies have focused on the antimicrobial potential of compounds derived from (E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate. These compounds have been evaluated against a range of bacterial and fungal strains, showcasing effective antimicrobial properties. The research indicates the promise of these compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Patel & Park, 2015).

Design and Synthesis for Tuberculosis Treatment

Compounds incorporating the thioxothiazolidin structure have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis DNA GyrB, showcasing innovative approaches to tuberculosis treatment. These efforts reflect the ongoing search for new drugs to combat tuberculosis, especially given the challenge of drug-resistant strains (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).

properties

IUPAC Name

ethyl 4-[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-26-18(25)22-10-8-21(9-11-22)16(23)14-6-4-13(5-7-14)12-15-17(24)20(2)19(27)28-15/h4-7,12H,3,8-11H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDKGZQIRXZRTR-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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